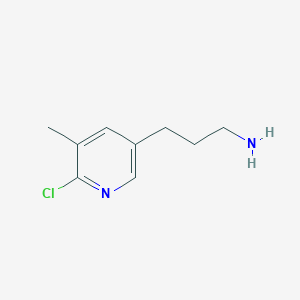

3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine

Description

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

3-(6-chloro-5-methylpyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C9H13ClN2/c1-7-5-8(3-2-4-11)6-12-9(7)10/h5-6H,2-4,11H2,1H3 |

InChI Key |

OXORZSMPSOPUJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)CCCN |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Pyridine Precursors

One common approach to synthesize pyridine derivatives with alkylamine side chains involves nucleophilic substitution or coupling reactions starting from halogenated pyridine precursors.

- Starting Material: 6-chloro-5-methylpyridin-3-yl halide or corresponding pyridine derivatives.

- Key Step: Nucleophilic substitution of a suitable leaving group (e.g., bromide or chloride) at the 3-position with a propan-1-amine nucleophile or its protected form.

- Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate to facilitate substitution.

- Example: Reaction of 3-bromo-6-chloro-5-methylpyridine with 3-aminopropylamine under heating yields the desired compound after purification.

This method benefits from straightforward reaction conditions but requires availability of the appropriately substituted pyridine halide.

Multi-Step Synthesis via Pyridine Ring Construction and Side Chain Introduction

An alternative synthetic strategy involves constructing the substituted pyridine ring first, followed by side chain introduction:

- Step 1: Synthesis of 6-chloro-5-methylpyridin-3-yl aldehyde or ketone derivatives via selective chlorination and methylation of pyridine precursors.

- Step 2: Reductive amination or nucleophilic addition of propan-1-amine or its derivatives to the aldehyde/ketone intermediate.

- Step 3: Purification by chromatography to isolate the target amine.

This approach allows for greater control over substitution patterns but involves more synthetic steps.

Literature-Reported Procedures Relevant to Similar Pyridinylpropan-1-amines

Although direct reports on 3-(6-chloro-5-methylpyridin-3-yl)propan-1-amine are limited, closely related compounds provide insight into practical methods:

Detailed Synthetic Protocol (Hypothetical Adaptation Based on Literature)

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 3-bromo-6-chloro-5-methylpyridine | Chlorination and bromination of 5-methylpyridine derivatives under controlled conditions | Halogenated pyridine intermediate |

| 2 | Nucleophilic substitution with 3-aminopropylamine | React halogenated pyridine with 3-aminopropylamine in DMF, K2CO3 base, 80-110 °C, 12-24 h | Formation of this compound |

| 3 | Purification | Extraction with ethyl acetate, drying over Na2SO4, silica gel chromatography | Pure target compound |

Analytical Data Supporting Synthesis

While specific analytical data for this compound are scarce, analogous compounds exhibit:

- NMR Spectroscopy: Characteristic aromatic proton signals for substituted pyridine ring; aliphatic signals for propyl amine chain.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight including chlorine isotope pattern.

- Purity: HPLC purity typically >95% after chromatographic purification.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution | Halogenated pyridine + 3-aminopropylamine, base | DMF, K2CO3, 80-110 °C, 12-24 h | Straightforward, scalable | Requires halogenated pyridine |

| Reductive amination | Pyridinyl aldehyde + propan-1-amine, reducing agent | MeOH, acid catalyst, room temp to reflux | Flexible substitution control | Multi-step, longer synthesis |

| Pd-catalyzed coupling (from related literature) | Substituted pyridin-2-amine + aryl halide, Pd catalyst | Toluene, 110 °C, inert atmosphere | High yields, selective | Requires expensive catalysts |

Research Findings and Considerations

- The presence of chloro and methyl groups on the pyridine ring influences the electronic properties and reactivity, necessitating careful choice of reaction conditions to avoid side reactions.

- Pd-catalyzed cross-coupling reactions provide a powerful tool for constructing complex pyridine derivatives but may be less common for simple alkyl amine side chain installation.

- Industrial synthesis favors nucleophilic substitution due to simplicity and cost-effectiveness.

- Purification typically involves silica gel chromatography or preparative HPLC to achieve high purity suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chlorinated pyridine ring to a more reduced form.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

*Estimated based on molecular formula C9H13ClN2.

Key Observations:

The propan-1-amine chain offers flexibility for receptor interactions, contrasting with rigid oxadiazole () or thiazole () moieties in analogs.

Heterocyclic Diversity: Thiazole () and oxadiazole () rings introduce conformational rigidity, which may limit binding adaptability compared to the target’s pyridine-amine system. Furopyridine () and isoquinoline () cores provide extended aromatic systems, favoring π-π stacking but increasing molecular weight.

Insights:

- The target compound’s synthesis may resemble the Buchwald–Hartwig coupling used in for introducing amines.

- Regioselective substitution (as in ) is critical to avoid positional isomers, especially with multiple pyridine substituents.

Pharmacological and Physicochemical Properties

Inferred Activity:

Biological Activity

3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring attached to a propan-1-amine chain. Its molecular formula is CHClN, with a molecular weight of approximately 184.66 g/mol. The presence of chlorine enhances its chemical reactivity and biological activity, making it a valuable candidate for further research in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties :

- Bacterial Inhibition : In vitro studies have demonstrated that this compound inhibits the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

- Fungal Activity : The compound also shows antifungal activity against certain strains, although specific MIC values are less documented. Its mechanism may involve disrupting cell wall synthesis or interfering with metabolic pathways in microorganisms.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In assays involving various cancer cell lines, the compound demonstrated cytotoxic effects, leading to apoptosis in treated cells. The IC values varied depending on the cell line but generally fell within the micromolar range, suggesting significant potential for further development as an anticancer agent .

- Mechanism of Action : Preliminary investigations suggest that the compound may induce cell cycle arrest and modulate apoptotic pathways through the activation of caspases and inhibition of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances antimicrobial and anticancer activity |

| Alkyl Chain Length | Affects solubility and permeability |

| Functional Group Variations | Modulates interaction with biological targets |

This table summarizes how different structural modifications can influence the compound's efficacy and safety profile.

Case Studies

Several case studies highlight the biological activities of this compound:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated its effectiveness against multi-drug resistant strains of bacteria. Results indicated that the compound outperformed conventional antibiotics in certain cases, suggesting its potential as a lead compound for new antibiotic development .

- Cancer Cell Line Research : A series of experiments conducted on breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis, reinforcing its potential as an anticancer therapeutic .

Q & A

Q. What are the optimal synthetic routes for 3-(6-chloro-5-methylpyridin-3-YL)propan-1-amine, and how can reaction conditions be optimized?

Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions. Key steps include:

- Precursor preparation : 6-Chloro-5-methylpyridine-3-amine derivatives are coupled with propanal or halopropane intermediates.

- Catalyst selection : Palladium acetate with ligands (e.g., triphenylphosphine) in toluene or THF at 80–100°C .

- Yield optimization : Adjusting base (e.g., K₂CO₃), solvent polarity, and reaction time. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- HPLC : To assess purity (>95% threshold for biological studies) .

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine ring substitution patterns) and amine proton integration .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₁₃ClN₂; theoretical ~196.67 g/mol) .

Q. What are the primary biological targets or pathways associated with this compound?

While direct data is limited for this compound, structural analogs (e.g., pyridine-propan-1-amine derivatives) show activity as:

- Enzyme inhibitors : Binding to kinases (e.g., GSK-3β) via amine-mediated hydrogen bonding .

- Receptor modulators : Interaction with neurotransmitter transporters (e.g., serotonin reuptake) due to the amine moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

-

Substitution patterns : Chlorine at C6 enhances steric bulk and electron-withdrawing effects, improving target affinity. Methyl at C5 increases lipophilicity, aiding blood-brain barrier penetration .

-

Amine chain length : Propan-1-amine provides optimal flexibility for target engagement compared to shorter chains (e.g., ethylamine) .

-

Comparative analysis :

Analog Key Modification Activity Change 3-(6-Fluoro-5-Me-pyridinyl)propan-1-amine Fluoro substitution Reduced metabolic stability 3-(5-Me-pyridinyl)butan-1-amine Longer chain Lower target selectivity

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

- Controlled experiments : Run 2D NMR (COSY, HSQC) to resolve overlapping proton signals (e.g., pyridine vs. amine protons) .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Isotopic labeling : Use deuterated solvents to eliminate solvent interference in aromatic regions .

Q. What methodologies address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1%) or cyclodextrin-based solubilizers to maintain compound stability .

- Prodrug design : Introduce phosphate or acetyl groups to the amine for enhanced solubility, followed by enzymatic cleavage in vivo .

- pH adjustment : Protonate the amine at acidic pH (e.g., pH 4–5) to improve solubility .

Q. How can computational modeling predict off-target interactions?

- Docking studies : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB). Focus on conserved binding pockets (e.g., ATP-binding sites in kinases) .

- Machine learning : Train models on datasets of pyridine-amine analogs to predict ADMET properties .

Contradiction Analysis and Experimental Design

Q. How to interpret discrepancies in biological activity between in vitro and in vivo studies?

- Pharmacokinetic factors : Measure plasma/tissue concentrations to assess bioavailability. Low brain exposure (e.g., due to P-glycoprotein efflux) may explain reduced in vivo efficacy .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites. For example, oxidative dechlorination may reduce target affinity .

Q. What controls are essential in enzyme inhibition assays to avoid false positives?

- Blank controls : Include reactions without enzyme or substrate to detect non-specific binding.

- Reference inhibitors : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Pre-incubation steps : Test time-dependent inhibition to rule out aggregation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.